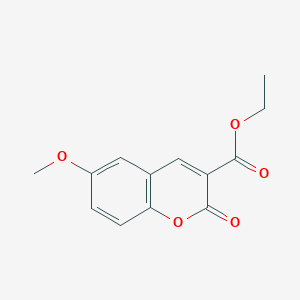

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the bromination of coumarin followed by reaction with ethyl bromoacetate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted chromenes

Scientific Research Applications

Biological Activities

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes such as phospholipase A2, which is relevant in inflammatory processes .

- Antiviral Activity : this compound has shown potential as an inhibitor of HIV integrase, highlighting its role in antiviral drug development .

Applications in Medicinal Chemistry

The compound is being explored for its potential in drug development due to its diverse pharmacological properties:

| Application Area | Description |

|---|---|

| Anticancer Agents | Development of derivatives targeting various cancer types |

| Antimicrobial Drugs | Formulation of new antibiotics and antifungals |

| Antiviral Compounds | Synthesis of inhibitors against viral infections like HIV |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their efficacy against different cancer cell lines. The results showed significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range against breast and colon cancer cells .

Applications in Agriculture

This compound also finds applications in agriculture:

- Pesticides : Its biological activity suggests potential use as a natural pesticide or fungicide.

- Plant Growth Regulators : Research indicates that certain derivatives can enhance plant growth and resistance to pathogens.

Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material science:

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a bromine atom instead of a methoxy group.

Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy group at the 6-position.

Uniqueness

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the 6-position, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through various methods, typically involving reactions with 7-hydroxy-4-methylcoumarin and ethyl chloroacetate, followed by hydrazine hydrate addition .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical biochemical pathways. For example, it may inhibit tyrosinase, an enzyme linked to melanin production, making it a candidate for anti-melanoma applications .

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacteria and fungi. It likely disrupts cellular structures or biochemical pathways essential for microbial growth .

- Anticancer Properties : Studies have indicated that this compound may possess anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the coumarin structure can lead to variations in biological activity. For instance, the presence of the methoxy group enhances certain activities while potentially diminishing others, such as anti-HIV effectiveness compared to other derivatives lacking this group .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | TBD | Anticancer |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | TBD | Antiviral |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, with observed effects on cell cycle regulation. In one study, treatment with the compound resulted in significant reductions in cell viability in melanoma cells .

- Tyrosinase Inhibition : The compound has been investigated as a potential tyrosinase inhibitor, which is relevant for skin whitening applications. Its inhibitory activity was compared against standard compounds, showing promising results that warrant further exploration .

Properties

IUPAC Name |

ethyl 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHIIBLLAKLTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353621 | |

| Record name | ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-71-6 | |

| Record name | ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.